molecular formula C23H31N3O3 B2813703 2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2,5-dimethylphenyl)acetamide CAS No. 1005307-60-7

2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2813703
CAS No.: 1005307-60-7
M. Wt: 397.519
InChI Key: HIWGFHRPFSZMGE-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,4-dihydropyridin-4-one core substituted with an azepan-1-ylmethyl group at position 2, a methoxy group at position 5, and an N-(2,5-dimethylphenyl)acetamide side chain. The azepane ring (a seven-membered cyclic amine) and the methoxy group likely influence its pharmacokinetic properties, such as solubility and membrane permeability, while the 2,5-dimethylphenyl moiety may enhance target binding specificity through steric or electronic effects.

Properties

IUPAC Name

2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-17-8-9-18(2)20(12-17)24-23(28)16-26-15-22(29-3)21(27)13-19(26)14-25-10-6-4-5-7-11-25/h8-9,12-13,15H,4-7,10-11,14,16H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWGFHRPFSZMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C=C2CN3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key functional groups with several acetamide derivatives documented in the literature and commercial catalogs. Below is a systematic comparison based on structural motifs, substituents, and inferred biological relevance:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features/Applications Reference
Target Compound 1,4-dihydropyridin-4-one Azepan-1-ylmethyl, 5-methoxy, N-(2,5-dimethylphenyl) ~413.5 (estimated) Potential CNS or enzyme-targeting activity due to azepane and aromatic groups
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Indolin-2-one Fluoro, 3-methylisoxazole, pyridinyl 434.4 Anticancer or kinase inhibition activity (value: 5.797, possibly logP or IC₅₀)
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Simple acetamide Diethylamino, 2,6-dimethylphenyl 234.3 Local anesthetic or agrochemical intermediate (mp 66–69°C)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole Trifluoromethyl, dimethoxyphenyl ~384.3 Antimicrobial or herbicide activity
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Chloroacetamide Chloro, diethylphenyl, methoxymethyl ~270.8 Herbicide (e.g., alachlor analog)

Key Observations:

Bioactivity Modulation via Substituents: The target compound’s azepan-1-ylmethyl group distinguishes it from simpler analogs like 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide . Azepane’s larger ring size may improve binding to G-protein-coupled receptors or enzymes compared to smaller amines. Methoxy groups (e.g., 5-methoxy in the target vs. 2,5-dimethoxy in benzothiazole derivatives ) are associated with enhanced metabolic stability and electron-donating effects. Chloro substituents in agrochemical analogs (e.g., alachlor ) confer herbicidal activity, whereas the target compound lacks such electrophilic groups, suggesting divergent applications.

Steric and Electronic Effects: The 2,5-dimethylphenyl group in the target compound introduces steric hindrance compared to the 2,6-dimethylphenyl moiety in ’s compound. This may alter binding pocket interactions in biological targets. Isoxazole and benzothiazole heterocycles in other analogs () enhance π-π stacking or hydrogen bonding, which the target compound’s dihydropyridinone core may replicate through its conjugated system .

The absence of charged groups (e.g., diethylamino in ) suggests moderate lipophilicity, aligning with the 5.797–5.408 values in (possibly logP) for related indolinones.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with pyridin-2-yl-4-oxobutanal derivatives reacting with substituted amines under controlled conditions. Key steps include:

  • Acylation : Use of acetic anhydride or acetyl chloride to introduce the acetamide group.
  • Heterocycle Formation : Cyclization via nucleophilic substitution or condensation reactions.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (solvents like ethanol/water mixtures) to achieve ≥98% purity . Note: Monitor reaction progress via TLC and optimize solvent systems (e.g., dichloromethane/methanol) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

A combination of techniques is required:

Technique Purpose Key Peaks/Data
¹H/¹³C NMR Confirm backbone structure and substituentsMethoxy (~δ 3.8 ppm), azepane protons (δ 1.5–2.5 ppm), aromatic protons (δ 6.5–7.5 ppm)
IR Identify functional groupsAmide C=O (~1650 cm⁻¹), aromatic C-H (~3050 cm⁻¹)
Mass Spectrometry Verify molecular weightMolecular ion peak matching theoretical m/z (e.g., 419.5 g/mol for related analogs)
Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex regions .

Q. What initial biological screening assays are recommended for this compound?

Prioritize assays aligned with its structural motifs (e.g., kinase inhibition, GPCR modulation):

  • In vitro enzyme inhibition : Use fluorescence-based or colorimetric kits (e.g., ATPase assays).
  • Cell viability assays : MTT or resazurin assays on cancer/primary cell lines.
  • Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) .

Advanced Research Questions

Q. How can reaction pathways be optimized using computational methods?

Integrate quantum chemical calculations (e.g., DFT) with cheminformatics:

  • Transition state analysis : Identify energy barriers for key steps (e.g., cyclization).
  • Solvent optimization : Use COSMO-RS models to predict solvent effects on yield .
  • Machine learning : Train models on reaction databases to predict optimal catalysts (e.g., Pd/Cu systems) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Conflicting data may arise from dynamic processes (e.g., rotamers) or impurities:

  • Variable-temperature NMR : Detect conformational exchange (e.g., coalescence of doublets at elevated temps).
  • HPLC-MS coupling : Trace impurities to synthetic intermediates.
  • Crystallography : Use X-ray diffraction to validate static structures .

Q. How to design Structure-Activity Relationship (SAR) studies for derivatives?

Systematically modify functional groups and assess biological impact:

Modification Biological Parameter Tested Method
Azepane → PiperidineSelectivity for target receptorsSPR/MST
Methoxy → EthoxyMetabolic stabilityLiver microsome assays
Acetamide → SulfonamideSolubility/logPShake-flask HPLC

Q. What experimental design principles apply to scaling up synthesis?

Use statistical Design of Experiments (DoE) for robustness:

  • Factors : Temperature, catalyst loading, solvent ratio.
  • Response surface methodology : Optimize yield/purity trade-offs.
  • Failure mode analysis : Identify critical parameters (e.g., moisture sensitivity) via Plackett-Burman designs .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Potential causes include assay variability or compound degradation:

  • Stability testing : Monitor compound integrity under assay conditions (e.g., DMSO stock solutions).
  • Standardize protocols : Use validated cell lines and control compounds (e.g., staurosporine for kinase assays).
  • Meta-analysis : Pool data from multiple studies using Bayesian statistics to identify outliers .

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